

Application Notes and Protocols: Brequinar in Combination Therapy for Solid Tumors

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Compound of Interest

Compound Name: Brequinar

Cat. No.: B1684385

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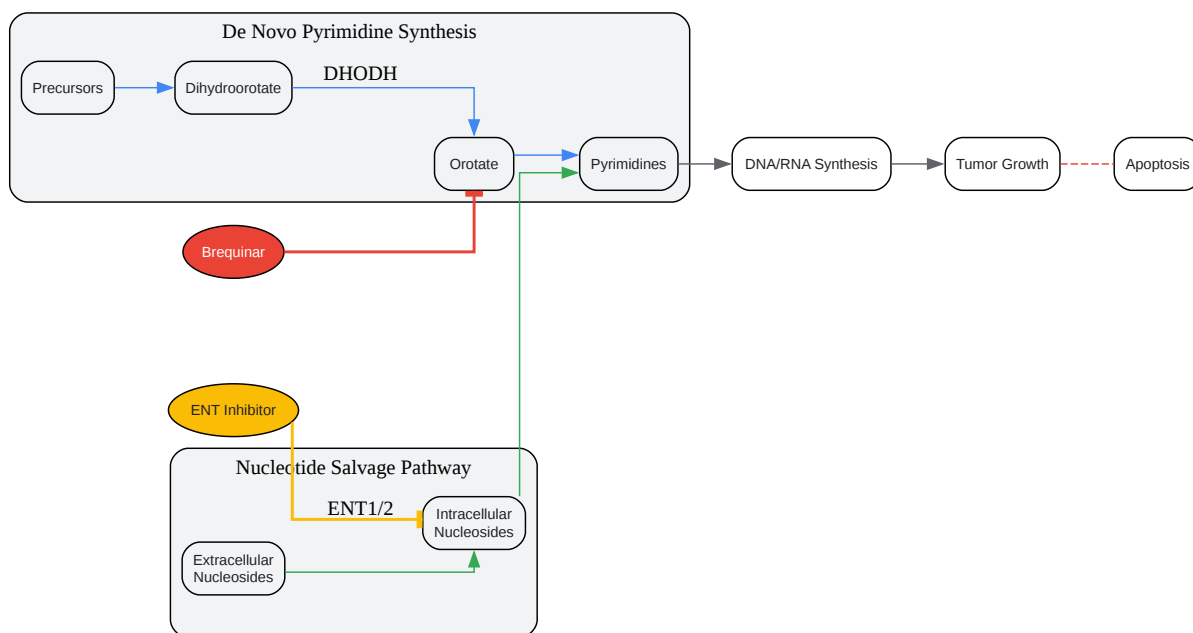
Introduction

Brequinar (BQR) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. [1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby leading to cell cycle arrest and inhibition of cell proliferation. [1][3] While **Brequinar** demonstrated significant preclinical antitumor activity, it showed limited efficacy as a monotherapy in early clinical trials for solid tumors. [4][5] This is partly attributed to the activation of the nucleotide salvage pathway, which allows cells to import extracellular nucleosides and bypass the effects of DHODH inhibition. [1][6]

This has led to a renewed interest in **Brequinar** as part of a combination therapy strategy. By simultaneously targeting both the de novo and salvage pathways, a synergistic antitumor effect can be achieved. Preclinical studies have shown promising results for the combination of **Brequinar** with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole, which block the uptake of extracellular nucleosides. [1][3][7] This application note provides an overview of the rationale for this combination therapy, a hypothetical clinical trial design, and detailed experimental protocols for evaluating such a strategy.

Mechanism of Action: A Dual-Pronged Approach

The antitumor activity of **Brequinar** is based on its ability to induce pyrimidine starvation. However, cancer cells can evade this by activating the nucleotide salvage pathway, which relies on transporters like ENT1 and ENT2 to import pyrimidines from the extracellular environment.[1][6] A combination therapy of **Brequinar** with an ENT inhibitor creates a synthetic lethal scenario by blocking both the primary (de novo) and the compensatory (salvage) pathways for pyrimidine acquisition.



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Fig. 1: Brequinar and ENT inhibitor signaling pathway.

Hypothetical Phase I/II Clinical Trial: Brequinar in Combination with an ENT Inhibitor

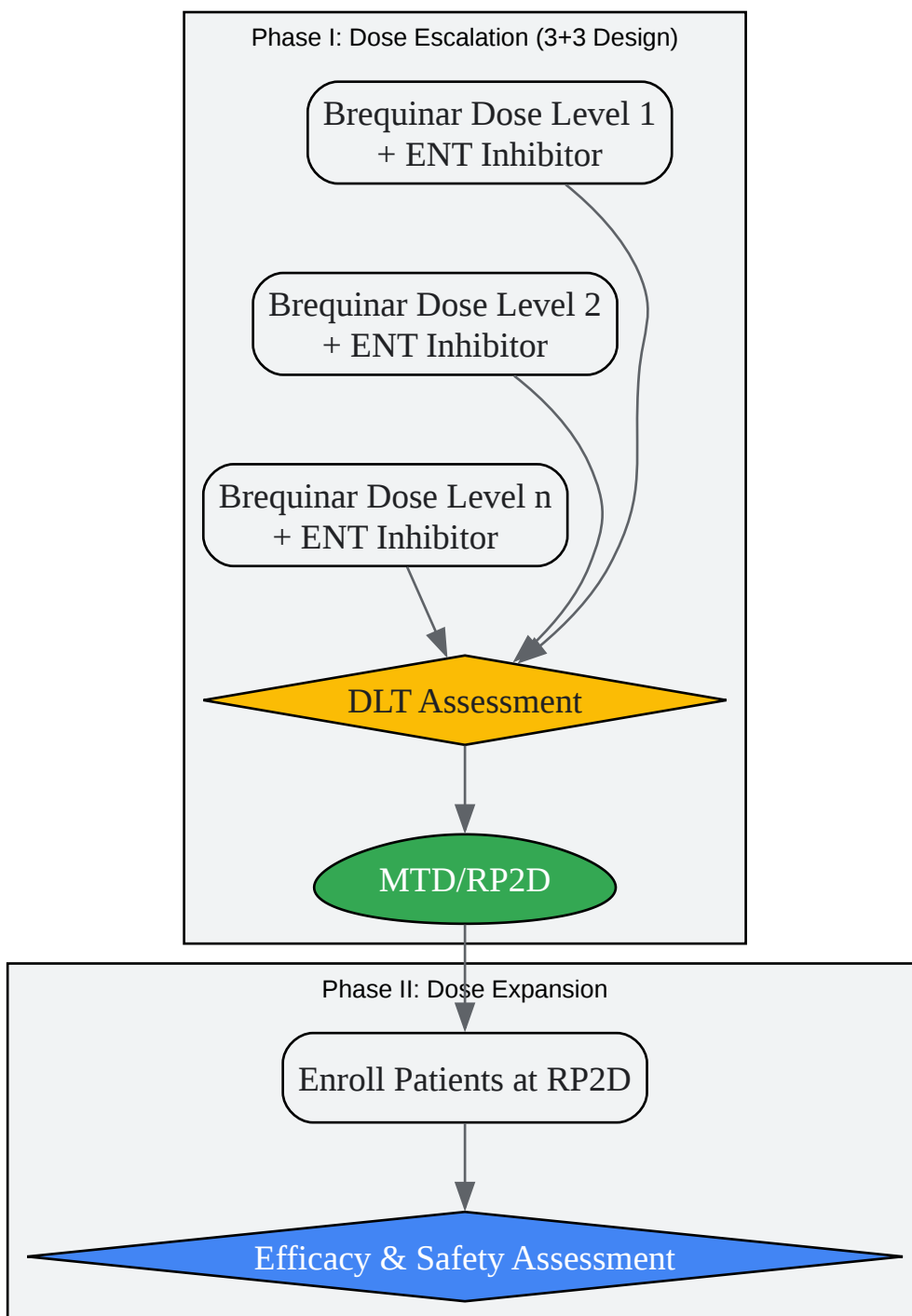
This section outlines a hypothetical clinical trial design for evaluating the safety and efficacy of **Brequinar** in combination with an ENT inhibitor in patients with advanced solid tumors.

Trial Objectives:

- Primary Objective (Phase I): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **Brequinar** in combination with a fixed dose of an ENT inhibitor.
- Secondary Objectives (Phase II):
 - To evaluate the preliminary anti-tumor activity of the combination therapy based on objective response rate (ORR) per RECIST 1.1.
 - To assess the safety and tolerability of the combination.
 - To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the combination.

Patient Population:

- Adults with histologically confirmed, advanced or metastatic solid tumors who have failed standard therapies.
- ECOG performance status of 0 or 1.
- Adequate organ function.



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Fig. 2: Hypothetical clinical trial workflow.

Data Presentation: Hypothetical Clinical Trial Outcomes

The following tables present hypothetical but plausible data from the proposed Phase I/II clinical trial.

Table 1: Phase I Dose Escalation and Dose-Limiting Toxicities (DLTs)

Dose Level	Brequinar Dose (mg/m ²)	ENT Inhibitor Dose	No. of Patients	DLTs
1	150	Fixed Dose	3	0
2	250	Fixed Dose	3	0
3	400	Fixed Dose	6	2 (Grade 3 Diarrhea, Grade 4 Neutropenia)
RP2D	250	Fixed Dose		

Table 2: Phase II Efficacy Results (at RP2D)

Tumor Type	No. of Patients	Complete Response (CR)	Partial Response (PR)	Stable Disease (SD)	Progressive Disease (PD)	Objective Response Rate (ORR)
Colorectal Cancer	20	0	4	8	8	20%
Pancreatic Cancer	20	0	3	7	10	15%
NSCLC	20	1	5	9	5	30%

Table 3: Common Treatment-Related Adverse Events (AEs) in Phase II (≥15% of Patients)

Adverse Event	Grade 1-2 (%)	Grade 3 (%)	Grade 4 (%)
Diarrhea	45	10	0
Nausea	35	5	0
Fatigue	30	8	0
Anemia	25	5	0
Neutropenia	15	10	2
Thrombocytopenia	20	5	1

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

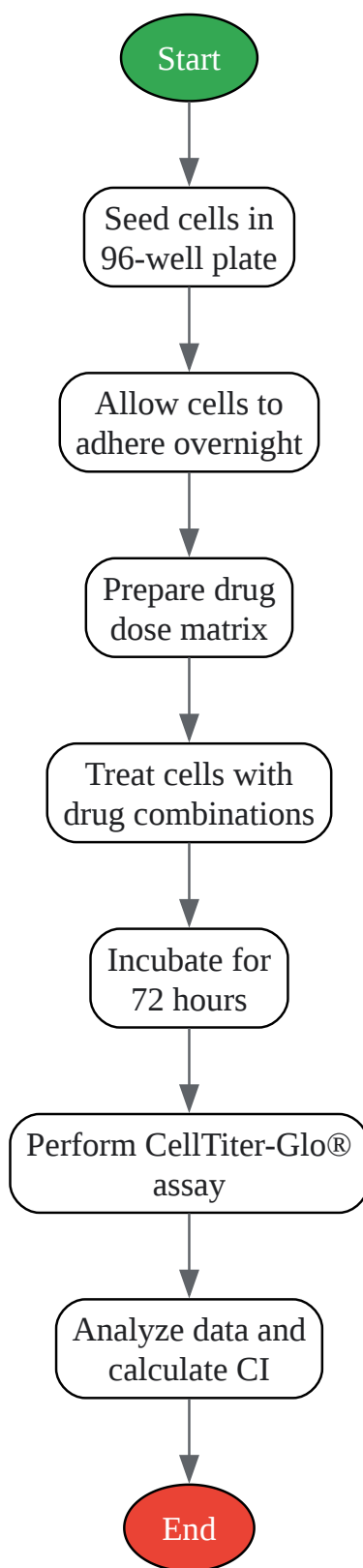
Objective: To determine the synergistic anti-proliferative effect of **Brequinar** and an ENT inhibitor in cancer cell lines.

Materials:

- Cancer cell lines (e.g., HCT-116, PANC-1)
- **Brequinar**
- ENT inhibitor (e.g., Dipyridamole)
- 96-well plates
- Cell culture medium and supplements
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Plate reader capable of luminescence detection

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of **Brequinar** and the ENT inhibitor.
- Treatment: Treat the cells with the drug combinations for 72 hours. Include wells with single agents and a vehicle control.
- Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's protocol.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Use software such as CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy.



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Fig. 3: Workflow for in vitro synergy assessment.

Protocol 2: DHODH Enzyme Activity Assay

Objective: To measure the activity of DHODH in cell lysates or patient samples to confirm target engagement by **Brequinar**.

Materials:

- Cell lysates or patient-derived samples
- DHODH Activity Assay Kit (e.g., from Abcam or Cayman Chemical)
- Microplate reader capable of absorbance measurement

Procedure:

- Sample Preparation: Prepare cell lysates or process patient samples according to the assay kit instructions.
- Reaction Setup: Prepare the reaction mix containing the DHODH substrate and other components as per the kit protocol.
- Assay: Add the sample to the reaction mix and incubate.
- Measurement: Measure the change in absorbance over time at the specified wavelength.
- Data Analysis: Calculate the DHODH activity based on the rate of substrate conversion, as described in the kit manual.

Conclusion

The combination of **Brequinar** with an ENT inhibitor represents a promising strategy to overcome resistance and enhance the therapeutic potential of DHODH inhibition in solid tumors. The provided hypothetical clinical trial design and experimental protocols offer a framework for the preclinical and clinical evaluation of this combination therapy. Further investigation is warranted to translate these promising preclinical findings into effective treatments for patients with advanced cancers.

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